molecular formula C14H16N2O2 B5236334 N-(8-methoxy-2-methyl-4-quinolinyl)propanamide

N-(8-methoxy-2-methyl-4-quinolinyl)propanamide

Cat. No. B5236334
M. Wt: 244.29 g/mol
InChI Key: CINVRNMCUPEIDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(8-methoxy-2-methyl-4-quinolinyl)propanamide involves several key steps, including the preparation of quinolone intermediates and their subsequent modification. One method described involves the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, using a nitromethyl substituent as a precursor for the key 5-(2-aminoethyl)-1H-quinolin-4-one intermediate, followed by N-methylation and cyclization to the benzo[de][1,6]naphthyridine derivatives (Walz & Sundberg, 2000).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using techniques such as IR, 1H NMR, MS, and X-ray diffraction, providing insights into the compound's molecular geometry and intermolecular interactions (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often include halogenated hydrocarbon amination reactions, which lead to the production of target molecules with specific functional groups, facilitating further chemical transformations and the exploration of biological activities (Bai et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for pharmaceutical formulation purposes. The crystal structure analysis provides information on the compound's stability and interaction potential (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical agents, stability under different conditions, and interaction with biological targets, are essential for its application in medicinal chemistry and drug design. Studies on its anticancer activity and interaction with cellular targets provide valuable insights into its potential therapeutic uses (El Rayes et al., 2019).

properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13(17)16-11-8-9(2)15-14-10(11)6-5-7-12(14)18-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVRNMCUPEIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C=CC=C(C2=NC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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